

# Application Note: Spectrophotometric Analysis of Pirenoxine in Ophthalmic Formulations

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### **Abstract**

This application note details a validated visible spectrophotometric method for the quantitative determination of **Pirenoxine** (PRX) in ophthalmic solutions. **Pirenoxine** is the active pharmaceutical ingredient in eye drops used for the management of cataracts.[1][2] The described method is simple, cost-effective, rapid, and accurate, making it suitable for routine quality control analysis.[1] The protocol is specifically designed to quantify **Pirenoxine** in the presence of common paraben preservatives, which can interfere with UV spectrophotometric analysis.[3][4]

## Introduction

**Pirenoxine**, chemically known as 1-hydroxy-5-oxo-5H-pyrido[3,2-a]phenoxazine-3-carboxylic acid, is utilized in ophthalmic preparations to prevent the progression of cataracts.[2][5][6] It is thought to act by inhibiting the action of selenite and calcium ions, which contribute to lens opacification.[2][5] Accurate quantification of **Pirenoxine** in these formulations is crucial to ensure product quality and therapeutic efficacy.

While methods like HPLC are available, UV-Visible spectrophotometry offers a simpler and more accessible alternative for quality control laboratories.[1][4] A notable challenge in the UV spectrophotometric analysis of **Pirenoxine** is the spectral interference from preservatives like methylparaben and propylparaben commonly found in eye drop formulations.[3][4] However, in



the visible region of the electromagnetic spectrum, **Pirenoxine** exhibits absorbance while the parabens do not, allowing for selective quantification.[1] This method has been validated according to the United States Pharmacopeia (USP 36) and International Conference on Harmonization (ICH) Q2(R1) guidelines.[1][3][7]

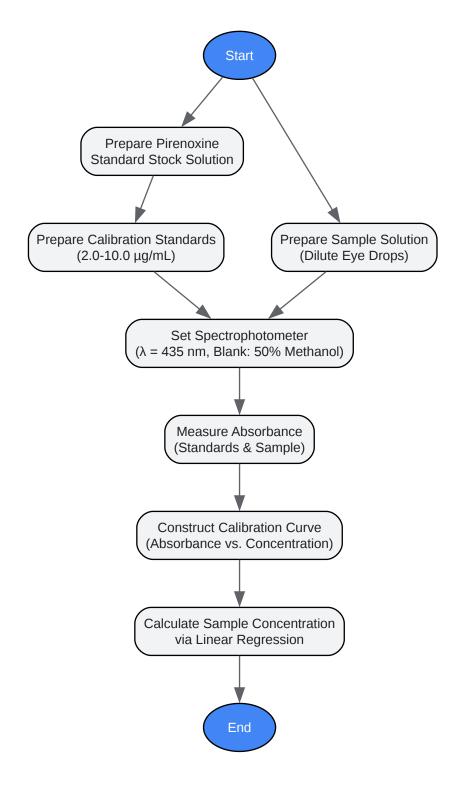
# **Principle of the Method**

The quantitative analysis is based on Beer-Lambert's law. The absorbance of the **Pirenoxine** solution is measured at its maximum absorption wavelength ( $\lambda$ max) in the visible range, which is 435 nm.[1] At this wavelength, the absorbance is directly proportional to the concentration of **Pirenoxine**. This allows for its determination without interference from paraben preservatives. [1]









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